N-[2-(4-cyclohexylphenyl)ethyl]azepane-4-carboxamide
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Overview
Description
N-[2-(4-cyclohexylphenyl)ethyl]azepane-4-carboxamide is a compound that belongs to the class of azepane derivatives. Azepanes are seven-membered heterocyclic compounds containing one nitrogen atom. This particular compound features a cyclohexylphenyl group attached to the azepane ring, making it structurally unique and potentially interesting for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-cyclohexylphenyl)ethyl]azepane-4-carboxamide typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through a multicomponent heterocyclization reaction.
Attachment of the Cyclohexylphenyl Group: The cyclohexylphenyl group can be introduced through a Friedel-Crafts alkylation reaction.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-cyclohexylphenyl)ethyl]azepane-4-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, acid chlorides, and other electrophiles.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[2-(4-cyclohexylphenyl)ethyl]azepane-4-carboxamide would depend on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it could act as an inhibitor or activator of a particular enzyme, thereby modulating a biochemical pathway .
Comparison with Similar Compounds
Similar Compounds
Benzodiazepines: These compounds contain a fused benzene and diazepine ring and are known for their therapeutic properties.
Oxazepines: These are seven-membered heterocyclic compounds containing both oxygen and nitrogen atoms.
Uniqueness
N-[2-(4-cyclohexylphenyl)ethyl]azepane-4-carboxamide is unique due to the presence of the cyclohexylphenyl group, which imparts distinct steric and electronic properties. This structural feature may influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
N-[2-(4-cyclohexylphenyl)ethyl]azepane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O/c24-21(20-7-4-14-22-15-13-20)23-16-12-17-8-10-19(11-9-17)18-5-2-1-3-6-18/h8-11,18,20,22H,1-7,12-16H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPANACYSZYUCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)CCNC(=O)C3CCCNCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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